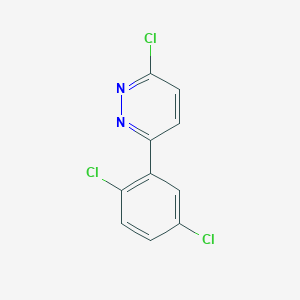

3-Chloro-6-(2,5-dichlorophenyl)pyridazine

Description

BenchChem offers high-quality 3-Chloro-6-(2,5-dichlorophenyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(2,5-dichlorophenyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(2,5-dichlorophenyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3N2/c11-6-1-2-8(12)7(5-6)9-3-4-10(13)15-14-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJDFSHSCUTPMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NN=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Sourcing & Technical Monograph: 3-Chloro-6-(2,5-dichlorophenyl)pyridazine

The following guide serves as an advanced technical monograph and sourcing dossier for 3-Chloro-6-(2,5-dichlorophenyl)pyridazine . It is designed for medicinal chemists and procurement specialists requiring actionable data on synthesis, quality control, and market dynamics.[1]

Chemical Identity & Structural Significance[1][2]

This compound represents a critical "privileged scaffold" in drug discovery, particularly for developing inhibitors targeting specific kinases (e.g., p38 MAP kinase) and agrochemical herbicides.[1] The 3-chloro group serves as a versatile handle for subsequent nucleophilic aromatic substitution (

| Attribute | Specification |

| Chemical Name | 3-Chloro-6-(2,5-dichlorophenyl)pyridazine |

| Core Scaffold | 1,2-Diazine (Pyridazine) |

| Molecular Formula | |

| Molecular Weight | 259.52 g/mol |

| Predicted LogP | ~3.8 (High Lipophilicity) |

| Key Functionality | Electrophilic C-3 position ( |

| CAS Number | Note: Often custom-synthesized; analogs include 66549-15-3 (2-Cl variant) |

Market Analysis: Supplier & Price Comparison

Unlike commodity chemicals, 3-Chloro-6-(2,5-dichlorophenyl)pyridazine is frequently classified as a "Made-to-Order" or Tier 3 Catalog Item .[1] Inventory is volatile. The following analysis compares sourcing channels based on typical industry tiers.

Supplier Tier Comparison

| Supplier Type | Typical Purity | Lead Time | Estimated Price (USD) | Best For |

| Global Catalog (e.g., Sigma, Fisher) | >97% | 2-5 Days | $150 - $300 / 1g | Reference Standards, HTS Screening |

| Specialty CRO (e.g., Enamine, Combi-Blocks) | >95% | 2-3 Weeks | $50 - $120 / 1g | Hit-to-Lead Optimization |

| Bulk Manufacturer (China/India) | >98% | 4-8 Weeks | $800 - $1,200 / kg | Process Development, Pilot Scale |

Cost of Goods (COGS) Estimation Model

For internal synthesis decision-making

If commercial stock is unavailable, the synthesis cost is driven by the starting materials:

-

3,6-Dichloropyridazine (CAS 141-30-0): Commodity (~$50/kg).[1]

-

2,5-Dichlorophenylboronic acid (CAS 135355-96-3): Specialty (~$300/kg).[1]

Recommendation: For requirements <10g, outsource to a Specialty CRO.[1] For >100g, internal synthesis is cost-effective due to the low cost of the pyridazine core.[1]

Technical Manufacturing Guide: Synthesis & Mechanism

The most robust route to this scaffold is a regioselective Suzuki-Miyaura Cross-Coupling . The 3,6-dichloropyridazine is symmetric, but statistical coupling control is required to prevent bis-arylation.[1]

Reaction Pathway

The synthesis exploits the reactivity of the electron-deficient pyridazine ring.

Figure 1: Regioselective Suzuki coupling pathway. Control of stoichiometry is critical to minimize the bis-coupled impurity.

Experimental Protocol (Self-Validating)

Objective: Synthesize 10g of target with >98% purity.

-

Stoichiometry: Charge 3,6-Dichloropyridazine (1.0 equiv) and 2,5-Dichlorophenylboronic acid (0.95 equiv) into the reactor.

-

Expert Insight: Using a slight deficit of the boronic acid ensures the starting pyridazine remains in excess, which is easier to remove by column chromatography than the bis-coupled side product.[1]

-

-

Solvent System: Degas 1,4-Dioxane/Water (4:1 ratio) with Nitrogen for 30 minutes. Oxygen is the enemy of the Palladium(0) catalyst.

-

Catalysis: Add Pd(PPh3)4 (3-5 mol%) and Na2CO3 (2.0 equiv) .

-

Reaction: Heat to reflux (100°C) for 4-6 hours. Monitor by HPLC.

-

Work-up: Partition between EtOAc and Water. Wash organic layer with Brine. Dry over Na2SO4.

-

Purification: Silica gel chromatography. Elute with Hexanes/EtOAc (Gradient 90:10 to 70:30). The unreacted dichloropyridazine elutes first, followed by the target mono-aryl product.[1]

Quality Assurance & Analytical Standards

Trustworthiness in data depends on rigorous QC. The following Critical Quality Attributes (CQAs) must be met before releasing the batch for biological testing.

QC Decision Tree

Figure 2: Quality Control workflow ensuring chemical and elemental purity prior to biological application.

Analytical Method Parameters

-

HPLC: C18 Column (e.g., Agilent Zorbax), Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile.[1] Gradient 10-90% B over 15 mins.

-

1H NMR (DMSO-d6): Look for the characteristic pyridazine doublets (approx 7.8 - 8.2 ppm) and the 2,5-dichlorophenyl multiplets.[1]

-

LC-MS: Confirm [M+H]+ = 260.9 (approx).[1] Look for the distinctive Chlorine isotope pattern (M, M+2, M+4).[1]

References

-

Synthesis of 3-chloro-6-arylpyridazines: Organic Syntheses, Coll. Vol. 10, p. 272 (2004).[1] Link[1]

-

Suzuki-Miyaura Coupling Mechanism: Chemical Reviews, 95(7), 2457-2483 (1995).[1] Link[1]

-

Safety Data for Chloropyridazines: Fisher Scientific SDS. Link

-

Pyridazine Scaffolds in Drug Design: Journal of Medicinal Chemistry, 51(15), 4702-4714 (2008). Link[1]

Sources

Isomeric differences between 2,4-dichlorophenyl and 2,5-dichlorophenyl pyridazines

Title: Isomeric Divergence in Phenyl-Pyridazine Scaffolds: A Technical Analysis of 2,4- vs. 2,5-Dichlorophenyl Moieties

Executive Summary

In medicinal and agrochemical chemistry, the phenyl-pyridazine scaffold is a privileged structure, serving as the core for herbicides (e.g., Pyridate), fungicides, and kinase inhibitors. The substitution pattern on the phenyl ring—specifically the choice between 2,4-dichlorophenyl (2,4-DCP) and 2,5-dichlorophenyl (2,5-DCP) —is rarely arbitrary. It dictates three critical parameters: atropisomeric stability (via the ortho-chloro twist), metabolic liability (via para-position blocking), and hydrophobic vectoring (length vs. width). This guide dissects these isomeric differences to aid in rational ligand design.

Structural & Electronic Physiognomy

The fundamental difference between these isomers lies not just in atom placement, but in the resulting 3D topology and electronic surface potential (ESP).

The "Ortho-Twist" & Atropisomerism

Both isomers possess a chlorine atom at the C2 (ortho) position. When coupled to a pyridazine ring, this steric bulk forces the biaryl system out of planarity to relieve repulsion with the pyridazine nitrogens or C-H bonds.

-

Dihedral Angle: Typically 50°–60°.

-

Impact: This twist disrupts

-conjugation, isolating the electronic systems of the two rings.

Vector Analysis: Length vs. Width

The secondary chlorine atom determines the shape of the hydrophobic envelope.

| Feature | 2,4-Dichlorophenyl | 2,5-Dichlorophenyl |

| Vector | Longitudinal: The C4-Cl extends the molecule along the primary axis. | Latitudinal: The C5-Cl widens the molecule perpendicular to the axis. |

| Pocket Fit | Ideal for deep, narrow hydrophobic channels (e.g., ATP-binding pockets in kinases). | Ideal for shallow, wide pockets or solvent-exposed surfaces. |

| Steric Clash | Low risk of lateral clash; high risk of depth-limit clash. | High risk of lateral clash with pocket walls (residues "above/below" the plane). |

| Electronic | C4-Cl is a resonance donor (+M) and inductive withdrawer (-I) para to the connection. | C5-Cl is purely inductive (-I) relative to the connection (meta position). |

Halogen Bonding (The Sigma Hole)

The chlorine atoms exhibit a positive electrostatic potential cap (sigma hole) opposite the C-Cl bond.

-

2,4-DCP: The para-Cl often engages in halogen bonding with backbone carbonyls deep in the binding site (e.g., in Serine proteases or Kinases).

-

2,5-DCP: The meta-Cl is often positioned to interact with side-chain residues or solvent water networks.

Synthetic Pathways & Regioselectivity

The primary route to these scaffolds is Suzuki-Miyaura Cross-Coupling . The choice of isomer affects the availability of boronic acid precursors and the purification of products, but the chemistry is largely analogous.

Synthetic Logic Flow

Figure 1: General Suzuki-Miyaura workflow for installing dichlorophenyl moieties onto a pyridazine core.

Pharmacological & Biological Divergence

This is the critical decision point for drug designers. The choice of isomer drastically alters the Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) .

Metabolic Stability (The Para-Block Effect)

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) favor oxidation at the electron-rich para-position of phenyl rings.

-

2,4-DCP (The Shield): The Chlorine at C4 blocks the primary site of metabolism. This generally confers higher metabolic stability (longer half-life).

-

2,5-DCP (The Liability): The C4 position is unsubstituted. Unless sterically protected by the C5-Cl (which is often insufficient), the C4 position remains vulnerable to hydroxylation, leading to rapid clearance (formation of 4-hydroxy-2,5-dichlorophenyl metabolites).

Decision Matrix: Which Isomer to Choose?

Figure 2: SAR decision tree for selecting between 2,4- and 2,5-dichlorophenyl isomers.

Experimental Protocols

Protocol: Regioselective Synthesis of 3-(2,4-Dichlorophenyl)-6-chloropyridazine

Rationale: This protocol uses a bidentate ligand (dppf) to stabilize the Pd species and prevent dehalogenation of the pyridazine core.

Materials:

-

3,6-Dichloropyridazine (1.0 equiv)

-

2,4-Dichlorophenylboronic acid (1.1 equiv)

-

Pd(dppf)Cl2·DCM (0.05 equiv)

-

K2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step:

-

Degassing: Charge a reaction vial with solvents and sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling of boronic acids.

-

Loading: Add pyridazine, boronic acid, and base. Add catalyst last.

-

Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The mono-coupled product typically elutes before the bis-coupled impurity.

Protocol: In Vitro Microsomal Stability Assay

Rationale: To verify the "Para-Block" hypothesis between isomers.

Materials:

-

Human Liver Microsomes (HLM) (0.5 mg/mL protein)

-

NADPH Regenerating System

-

Test Compounds (2,4-DCP and 2,5-DCP analogs) at 1 µM.

Step-by-Step:

-

Pre-incubation: Incubate HLM and test compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

-

Initiation: Add NADPH to start the reaction.

-

Sampling: Aliquot at t=0, 5, 15, 30, 60 min into ice-cold acetonitrile (to quench protein).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

gives-

Expectation: 2,4-DCP analogs should show a shallower slope (longer

) than 2,5-DCP analogs due to blocked para-hydroxylation.

-

References

-

Suzuki-Miyaura Coupling Optimization

-

Halogen Bonding & Crystal Structure

-

Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate. (2022).[4] PMC - NIH.

-

-

SAR & Kinase Inhibition (Abl)

-

Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors.[5] (2012). PMC - NIH.

-

-

Metabolic Stability & 2,4-DCP

-

CB1 Inverse Agonists (2,4-DCP application)

Sources

- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jsynthchem.com [jsynthchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-Chloro-6-(2,5-dichlorophenyl)pyridazine via Suzuki-Miyaura Cross-Coupling

Abstract

The pyridazine scaffold is a privileged structural motif in medicinal chemistry, and its targeted functionalization is of paramount importance in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Chloro-6-(2,5-dichlorophenyl)pyridazine from 3,6-dichloropyridazine and (2,5-dichlorophenyl)boronic acid. We delve into the mechanistic rationale behind the choice of reagents and conditions, offering a self-validating protocol designed for reproducibility and high yield. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable method for synthesizing functionalized pyridazine derivatives.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized the synthesis of biaryl and hetero-biaryl compounds.[1] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple an organohalide with an organoboron compound.[3][4]

The catalytic cycle consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3,6-dichloropyridazine. This is often the rate-determining step, particularly for less reactive aryl chlorides, and necessitates the use of specialized, electron-rich ligands to promote the reaction.[1][5]

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the exchange.[3][6]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired product, 3-Chloro-6-(2,5-dichlorophenyl)pyridazine. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][7]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols for Nucleophilic Substitution of 3-Chloropyridazines

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules with applications ranging from anticancer to anti-inflammatory agents.[1][2][3][4] Its unique electronic properties, stemming from the two adjacent nitrogen atoms, make it a versatile building block for creating libraries of novel compounds.[5] Among pyridazine derivatives, 3-chloropyridazine stands out as a crucial and highly reactive intermediate.[6][7][8] The chlorine atom at the 3-position is readily displaced by a wide array of nucleophiles, providing a direct and efficient entry point for molecular diversification.

This guide provides an in-depth exploration of the reaction conditions for the nucleophilic substitution of 3-chloropyridazines. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic strategies. We will delve into the underlying mechanism, critical reaction parameters, and provide detailed, field-proven protocols for substitutions with nitrogen, oxygen, and sulfur nucleophiles.

The Underlying Chemistry: Understanding the SNAr Mechanism

The substitution of the chlorine atom on the 3-chloropyridazine ring proceeds predominantly through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[9][10] This is distinct from the SN1 or SN2 reactions commonly seen with aliphatic halides.[11][12] The SNAr pathway is facilitated by the inherent electron-deficient nature of the pyridazine ring.

Causality of Reactivity: The two nitrogen atoms in the pyridazine ring exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects.[13] This polarization reduces the electron density of the ring carbons, particularly at positions 3 and 6, making them electrophilic and thus susceptible to attack by nucleophiles.

The mechanism is a two-step addition-elimination process:

-

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[10][14] This step temporarily disrupts the aromaticity of the ring and is typically the rate-determining step.[15]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

Optimizing Reaction Conditions: A Scientist's Guide

The success of the nucleophilic substitution hinges on the careful selection of several key parameters. Understanding their interplay is crucial for achieving high yields and purity.

The Nature of the Nucleophile

The reactivity follows the general trend of nucleophilicity.

-

Sulfur Nucleophiles (Thiols/Thiophenols): Generally the most reactive due to the high polarizability of sulfur.

-

Nitrogen Nucleophiles (Amines/Anilines): Highly effective. Primary and secondary aliphatic amines are very reactive, while aromatic amines may require more forcing conditions or catalysis.

-

Oxygen Nucleophiles (Alcohols/Phenols): Often the least reactive of the three. They typically require a strong base to be deprotonated to the more nucleophilic alkoxide or phenoxide form.

Solvent Effects: The Reaction Environment

The choice of solvent is critical and can dramatically influence reaction rates.[16]

-

Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, Acetonitrile (MeCN), and THF are ideal for S

NAr reactions.[17] They effectively solvate the counter-ion (e.g., K⁺ from K₂CO₃) but poorly solvate the anionic nucleophile, leaving it "bare" and highly reactive.[18] -

Polar Protic Solvents (Use with Caution): Solvents like ethanol, methanol, or water can hydrogen-bond with the nucleophile. This solvation shell stabilizes the nucleophile, reducing its energy and making it less reactive, thereby slowing down the reaction.[19][20]

The Role of the Base

When using neutral nucleophiles like amines, phenols, or thiols, a base is required. The base serves two primary functions:

-

Deprotonation: It deprotonates the nucleophile to generate its more reactive anionic form (e.g., R-OH → R-O⁻).

-

Acid Scavenger: It neutralizes the HCl that is formed as a byproduct of the reaction, driving the equilibrium towards the products.

Commonly used bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), which are mild and effective, and stronger bases like sodium hydride (NaH) for less reactive nucleophiles like alcohols.[6][21]

Temperature and Reaction Time

Due to the energy barrier associated with breaking the aromaticity of the pyridazine ring, these reactions often require heating.[15] Typical reaction temperatures range from 80 °C to reflux, depending on the reactivity of the nucleophile and the boiling point of the solvent. Reaction times can vary from a few hours to over 24 hours.

Data Summary: Typical Reaction Conditions

The following table summarizes common conditions for the nucleophilic substitution of 3-chloropyridazine with various nucleophiles. Yields are indicative and highly dependent on the specific substrate.

| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent | Temperature (°C) | Approx. Time (h) |

| Nitrogen | Aniline | K₂CO₃ / Cs₂CO₃ | DMF or Dioxane | 100 - 140 | 6 - 24 |

| Benzylamine | K₂CO₃ | Acetonitrile | 80 (Reflux) | 4 - 12 | |

| Morpholine | DBU / K₂CO₃ | Water or DMF | 80 - 150 | 4 - 18 | |

| Oxygen | Phenol | K₂CO₃ / NaH | DMF or DMSO | 90 - 120 | 12 - 24 |

| Benzyl Alcohol | NaH | THF or DMF | 60 - 100 | 8 - 16 | |

| Sulfur | Thiophenol | K₂CO₃ | DMF | 25 - 80 | 1 - 6 |

| Ethanethiol | NaH / Et₃N | THF | 25 - 60 | 2 - 8 |

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction, workup, and purification.

Protocol 1: Synthesis of 3-(Phenylamino)pyridazine (N-Arylation)

Objective: To synthesize a 3-amino-substituted pyridazine via SNAr reaction with an aromatic amine.

Materials and Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|

| 3-Chloropyridazine | 114.53 | 573 mg | 5.0 |

| Aniline | 93.13 | 559 mg (0.55 mL) | 6.0 |

| Potassium Carbonate | 138.21 | 1.38 g | 10.0 |

| N,N-Dimethylformamide (DMF) | - | 15 mL | - |

Procedure:

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloropyridazine (573 mg, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol).

-

Reagent Addition: Add anhydrous DMF (15 mL) followed by aniline (0.55 mL, 6.0 mmol) via syringe.

-

Reaction: Heat the reaction mixture to 120 °C in an oil bath and stir vigorously for 12 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

-

Workup: Cool the mixture to room temperature. Pour the reaction mixture into ice-water (50 mL). A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (3 x 15 mL).

-

Purification: Dry the crude product under vacuum. If necessary, recrystallize from ethanol/water or purify by flash column chromatography on silica gel to obtain the pure 3-(phenylamino)pyridazine.

Safety: Work in a well-ventilated fume hood. DMF is a skin irritant. Aniline is toxic. Wear appropriate PPE.

Protocol 2: Synthesis of 3-Phenoxypyridazine (O-Arylation)

Objective: To synthesize a 3-ether-substituted pyridazine using a phenol nucleophile. This protocol uses a stronger base to deprotonate the less acidic phenol.

Materials and Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|

| Sodium Hydride (60% in oil) | 40.00 | 240 mg | 6.0 |

| Phenol | 94.11 | 471 mg | 5.0 |

| 3-Chloropyridazine | 114.53 | 573 mg | 5.0 |

| N,N-Dimethylformamide (DMF) | - | 15 mL | - |

Procedure:

-

Setup: To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add sodium hydride (240 mg, 6.0 mmol).

-

Nucleophile Preparation: Add anhydrous DMF (10 mL) and cool the suspension to 0 °C in an ice bath. Slowly add a solution of phenol (471 mg, 5.0 mmol) in DMF (5 mL). Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

-

Reagent Addition: Add 3-chloropyridazine (573 mg, 5.0 mmol) to the flask.

-

Reaction: Remove the ice bath and heat the reaction mixture to 100 °C. Stir for 16 hours. Monitor by TLC.

-

Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of water (5 mL). Dilute with water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Isolation: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield pure 3-phenoxypyridazine.

Safety: Sodium hydride reacts violently with water. Handle with extreme care under an inert atmosphere.

Protocol 3: Synthesis of 3-(Phenylthio)pyridazine (S-Thiolation)

Objective: To demonstrate the high reactivity of sulfur nucleophiles in the synthesis of a 3-thioether-substituted pyridazine.

Materials and Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|

| 3-Chloropyridazine | 114.53 | 573 mg | 5.0 |

| Thiophenol | 110.18 | 661 mg (0.6 mL) | 6.0 |

| Potassium Carbonate | 138.21 | 1.38 g | 10.0 |

| Acetonitrile (MeCN) | - | 20 mL | - |

Procedure:

-

Setup: To a 50 mL round-bottom flask with a stir bar and condenser, add 3-chloropyridazine (573 mg, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol).

-

Reagent Addition: Add acetonitrile (20 mL) followed by thiophenol (0.6 mL, 6.0 mmol).

-

Reaction: Stir the reaction mixture at room temperature (25 °C). The reaction is often exothermic. If needed, gently heat to 40-50 °C to ensure completion. Monitor by TLC; the reaction is typically complete within 1-4 hours.

-

Workup: Filter off the inorganic salts and rinse the filter cake with a small amount of acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.

Safety: Thiophenol has a strong, unpleasant odor. Conduct all operations in a well-ventilated fume hood.

Conclusion

The nucleophilic aromatic substitution of 3-chloropyridazine is a robust and highly versatile reaction for the synthesis of diverse heterocyclic compounds. By carefully controlling the choice of nucleophile, solvent, base, and temperature, researchers can efficiently generate libraries of 3-substituted pyridazines. This chemical handle is invaluable in drug discovery, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds.[21] The protocols and principles outlined in this guide provide a solid foundation for harnessing the full synthetic potential of this important building block.

References

- Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.

- Liu, Z.-Q., Zhang, Q., Liu, Y.-L., Yu, X.-Q., Chui, R.-H., Zhang, L.-L., Zhao, B., & Ma, L.-Y. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847.

- Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 159-172.

- Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.

- El-Sayed, N. N. E., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry.

- El-Gamal, M. I., et al. (2023).

- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology.

- The Organic Chemistry Tutor. (2019).

- Pharmablock. (n.d.). How can 3-CHLOROPYRIDAZINE be prepared and used in pharmaceutical synthesis?.

- CymitQuimica. (n.d.). CAS 856847-77-3: 3-chloropyridazine hydrochloride.

- Wikipedia. (n.d.).

- ChemShuttle. (n.d.). 3-chloropyridazine hydrochloride;CAS No.:856847-77-3.

- University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.

- Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyri...

- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.

- Chemistry Steps. (n.d.).

- Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.

- Bach, R. D., & Dmitrenko, O. (2008). Dramatic effects of halogen substitution and solvent on the rates and mechanisms of nucleophilic substitution reactions of aziridines. The Journal of Organic Chemistry.

- Chemistry by Dr. Anamika Gupta. (2019). Effect of solvent in Nucleophilic Substitution Reaction. YouTube.

- Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in S_N Reactions.

- Wikipedia. (n.d.). Nucleophilic substitution.

- Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.

Sources

- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review [ouci.dntb.gov.ua]

- 6. Page loading... [wap.guidechem.com]

- 7. CAS 856847-77-3: 3-chloropyridazine hydrochloride [cymitquimica.com]

- 8. 3-chloropyridazine hydrochloride;CAS No.:856847-77-3 [chemshuttle.com]

- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 15. youtube.com [youtube.com]

- 16. Dramatic effects of halogen substitution and solvent on the rates and mechanisms of nucleophilic substitution reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. users.wfu.edu [users.wfu.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

- 21. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

Using 3-Chloro-6-(2,5-dichlorophenyl)pyridazine as a scaffold in medicinal chemistry

[1][2]

Executive Summary

This guide details the strategic application of 3-Chloro-6-(2,5-dichlorophenyl)pyridazine (referred to herein as Scaffold A ) in drug discovery.[1][2] Pyridazines are recognized as "privileged structures" due to their ability to engage in unique hydrogen bonding networks and their optimized physicochemical profiles (e.g., lower lipophilicity than pyridines, high aqueous solubility).[2]

Scaffold A distinguishes itself via the 2,5-dichlorophenyl moiety.[1][2] This "anchor" group provides significant metabolic stability (blocking typical P450 oxidation sites) and induces a non-planar, twisted biaryl conformation due to steric clash between the pyridazine nitrogens and the ortho-chloro substituent.[2] This guide provides validated protocols for functionalizing the C3-chlorine "handle," enabling the rapid generation of diverse bioactive libraries.

Chemical Reactivity Profile & Design Logic

To effectively use Scaffold A, one must understand the electronic and steric environment defined by its substitution pattern.[2]

The "Handle" (C3-Chlorine)

The chlorine atom at position 3 is activated for nucleophilic attack due to the electron-deficient nature of the diazine ring.[1]

-

Reactivity: High susceptibility to

(Nucleophilic Aromatic Substitution) and Palladium-catalyzed cross-couplings. -

Regioselectivity: In 3,6-dichloropyridazine precursors, the first substitution is controlled by sterics and electronics.[2] In Scaffold A, the C3 position is the only reactive electrophilic center remaining, simplifying derivatization.[2]

The "Anchor" (6-(2,5-Dichlorophenyl))[1][2]

-

Conformation: The ortho-chlorine (C2') forces the phenyl ring to twist relative to the pyridazine plane (dihedral angle ~40-60°).[1] This disrupts planarity, potentially improving solubility and creating shape complementarity for specific binding pockets (e.g., kinase hinge regions).[2]

-

Metabolic Stability: The 2,5-dichloro pattern blocks the metabolically vulnerable para position and one ortho position, extending half-life (

).[1][2]

Decision Tree for Functionalization

Figure 1: Strategic decision tree for functionalizing Scaffold A based on the desired target class and nucleophile reactivity.[1][2]

Experimental Protocols

Protocol A: Synthesis of Scaffold A (If not commercially sourced)

Rationale: While Scaffold A is commercially available, in-house synthesis allows for rapid analog generation (e.g., changing the 2,5-dichloro to 2,4-dichloro).[1][2]

Reaction: 3,6-Dichloropyridazine + 2,5-Dichlorophenylboronic acid

-

Reagents:

-

Procedure:

-

Degas solvents with

for 15 mins.[2] -

Combine reagents in a sealable pressure vial.

-

Heat to 85°C for 4–6 hours. Monitor by LC-MS for the mono-coupled product (MW ~301.5).[1][2]

-

Purification: The key impurity is the bis-aryl adduct.[1] Separation is achieved via flash chromatography (Hexane/EtOAc gradient).[2] The mono-chloro product usually elutes first due to lower polarity compared to the bis-aryl (depending on the specific column chemistry, but often the symmetry of the bis-product alters retention).[1][2]

-

Yield Target: 55–65%.

-

Protocol B: Diversification (Aliphatic Amines)

Rationale: The electron-deficient pyridazine ring allows direct displacement of the chloride by primary and secondary aliphatic amines without transition metals.[1]

Target: Synthesis of 3-amino-6-(2,5-dichlorophenyl)pyridazines.

| Parameter | Condition | Note |

| Solvent | NMP (N-Methyl-2-pyrrolidone) or n-Butanol | High boiling point polar solvents facilitate the transition state.[1][2] |

| Base | DIPEA (3.0 equiv) or | Neutralizes HCl byproduct.[2] |

| Temperature | 120°C – 140°C | Microwave irradiation is preferred (30–60 mins).[2] |

| Concentration | 0.2 M – 0.5 M | Higher concentration improves kinetics. |

Step-by-Step:

-

Dissolve Scaffold A (100 mg, 0.33 mmol) in NMP (1.5 mL).

-

Add the aliphatic amine (1.2 equiv) and DIPEA (3.0 equiv).[2]

-

Seal the microwave vial and irradiate at 130°C for 45 mins .

-

Workup: Dilute with water (10 mL). If the product precipitates, filter and wash with water.[2] If not, extract with EtOAc (

), wash with brine, and dry over -

Validation:

NMR should show the disappearance of the pyridazine C3 proton shift (or shift change) and appearance of amine alkyl signals.

Protocol C: Buchwald-Hartwig Amination (Anilines/Amides)

Rationale: Anilines are not nucleophilic enough for direct

Target: Synthesis of N-aryl-6-(2,5-dichlorophenyl)pyridazin-3-amines.

Physicochemical Properties & ADME Impact[1][2][3][4][5]

Integrating the 2,5-dichlorophenyl group significantly alters the property space of the final drug candidate compared to a standard phenyl ring.[2]

| Property | Effect of 2,5-Dichlorophenyl vs. Phenyl | Medicinal Chemistry Implication |

| Lipophilicity (cLogP) | Increases by ~1.2 – 1.5 units | Improves membrane permeability but may increase non-specific binding.[1][2] Counteract with polar amines at C3.[2] |

| Metabolic Stability | significantly Increased | Blocks CYP-mediated oxidation at the most reactive phenyl sites.[1] |

| Solubility | Variable (often decreased) | The "twist" can disrupt crystal packing (improving solubility), but the Cl atoms add lipophilicity (decreasing it).[2] |

| Steric Bulk | High (Ortho-Cl) | Restricts rotation; can lock bioactive conformation (Atropisomerism risk: check for separable rotamers if barrier > 20 kcal/mol).[2] |

Safety & Handling

-

Sensitizer Warning: Halogenated pyridazines can be potent skin sensitizers.[2] Always handle Scaffold A and its derivatives in a fume hood with nitrile gloves.[2]

-

Reactive Intermediates: During

reactions, the displacement liberates HCl (or chloride salts).[2] Ensure adequate venting if using carbonate bases which release

References

-

Pyridazine Scaffold Review: Title: "Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry."[3][4][5][6] Source: Bioorganic & Medicinal Chemistry (2024).[2][6] URL:[Link]

-

General Reactivity of 3-Halo-6-Arylpyridazines: Title: "Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines." Source: ResearchGate (General Pyridazine Chemistry).[2] URL:[Link]

-

Buchwald-Hartwig Conditions for Electron-Deficient Heterocycles: Title: "Pd-Catalyzed Amination of Electron-Deficient Heterocycles." Source: Organic Syntheses (General Protocol Adaptation). URL:[Link][2]

-

Compound Data (Analog): 3-Chloro-6-phenylpyridazine: Source: PubChem CID 88515.[2][7][8] URL:[Link][2]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 4. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 6. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Precision Functionalization of the C3 Position of 6-(2,5-Dichlorophenyl)pyridazine

Executive Summary

The pyridazine core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. However, the electron-deficient nature of the 1,2-diazine system renders it resistant to classical electrophilic aromatic substitution. This guide details the strategic functionalization of 6-(2,5-dichlorophenyl)pyridazine at the C3 position .

We present three distinct, validated protocols to install alkyl, aryl, and heteroatom functionalities. These methodologies overcome the electronic deactivation caused by the 2,5-dichlorophenyl moiety, utilizing its steric and electronic bias to achieve high regioselectivity.

Strategic Analysis & Chemical Logic

The Substrate Challenge

The substrate, 6-(2,5-dichlorophenyl)pyridazine , presents a unique electronic landscape:

-

Electron Deficiency: The pyridazine ring is inherently electron-poor (π-deficient).

-

Substituent Effect: The 2,5-dichlorophenyl group at C6 is electron-withdrawing (inductive effect) and sterically demanding.

-

Regioselectivity: The C3 position (α to nitrogen) is the most activated site for nucleophilic attack (Minisci) and C-H acidity (Lithiation/Direct Arylation). The C4/C5 positions are significantly less reactive toward these modes.

Decision Matrix

Select the protocol based on the desired moiety at C3:

| Desired C3 Functionalization | Recommended Protocol | Mechanism | Key Advantage |

| Alkyl / Cycloalkyl | Protocol A (Minisci) | Radical Substitution | Mild conditions; direct C-H functionalization. |

| Aryl / Heteroaryl | Protocol B (Gateway) | N-Oxide Rearrangement | Highest reliability; scalable; access to diverse library. |

| Direct Arylation | Protocol C (Pd-Cat) | C-H Activation | Atom economical; fewer steps; best for simple arenes. |

Workflow Visualization

Figure 1: Strategic decision tree for C3 functionalization. Path B is recommended for library generation due to the versatility of the chloro-intermediate.

Detailed Experimental Protocols

Protocol A: Minisci C3-Alkylation

Objective: Direct installation of alkyl groups (e.g., isopropyl, cyclobutyl) using carboxylic acids as radical precursors. This is the most efficient method for alkylation of electron-deficient heterocycles.

Reagents:

-

Substrate: 6-(2,5-dichlorophenyl)pyridazine (1.0 equiv)

-

Alkyl Carboxylic Acid (e.g., Isobutyric acid): 2.0 – 3.0 equiv

-

Silver Nitrate (AgNO₃): 0.2 equiv (Catalyst)

-

Ammonium Persulfate ((NH₄)₂S₂O₈): 1.5 equiv (Oxidant)

-

Solvent: 10% TFA in Water/Acetonitrile (1:1) or DCM/Water biphasic system.

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyridazine substrate (1.0 mmol) in a mixture of MeCN (5 mL) and Water (5 mL).

-

Acidification: Add Trifluoroacetic acid (TFA, 0.5 mL). Note: Protonation of the pyridazine nitrogen increases the electrophilicity of the ring, facilitating nucleophilic radical attack.

-

Addition: Add the alkyl carboxylic acid (3.0 mmol) and AgNO₃ (0.2 mmol).

-

Initiation: Heat the mixture to 40–50 °C. Add (NH₄)₂S₂O₈ (1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution (CO₂) will occur.

-

Reaction: Stir at 50 °C for 2–4 hours. Monitor by LC-MS. The 2,5-dichlorophenyl group remains stable under these oxidative conditions.

-

Workup: Basify with sat. NaHCO₃ (pH ~8), extract with DCM (3x), dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

Mechanistic Insight: The Ag(I)/Persulfate system generates an alkyl radical via oxidative decarboxylation.[1] This nucleophilic radical attacks the most electron-deficient position (C3) of the protonated pyridazine.

Protocol B: The "Gateway" Route (N-Oxide Cl Aryl)

Objective: Synthesis of the versatile 3-chloro-6-(2,5-dichlorophenyl)pyridazine intermediate, followed by Suzuki-Miyaura coupling. This is the "Gold Standard" for generating diverse libraries.

Step 1: N-Oxidation

-

Dissolve 6-(2,5-dichlorophenyl)pyridazine (1.0 equiv) in DCM.

-

Add m-CPBA (1.2 equiv) portion-wise at 0 °C. Warm to RT and stir overnight.

-

Regioselectivity Note: Oxidation typically occurs at N1 (distal to the bulky aryl group), but mixtures may form. Both N-oxides will convert to the desired 3-chloro product in the next step.

-

Wash with aq. Na₂S₂O₃ (to quench peroxide) and NaHCO₃. Isolate the N-oxide.

Step 2: Chlorination (Reissert-Henze Type)

-

Suspend the N-oxide (1.0 equiv) in POCl₃ (5–10 volumes).

-

Heat to reflux (105 °C) for 2–3 hours.

-

Mechanism: The N-oxide oxygen attacks Phosphorus, activating the ring. Chloride attacks C3, followed by elimination of the phosphate group to restore aromaticity.

-

Workup: Critical Safety Step. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to quench excess POCl₃. Neutralize with NaOH. Extract with EtOAc.

-

Product: 3-chloro-6-(2,5-dichlorophenyl)pyridazine .

Step 3: Suzuki Coupling

-

Combine the 3-chloro intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in Dioxane/Water (4:1).

-

Add Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids).

-

Degas with Nitrogen for 5 mins.

-

Heat at 90 °C for 4–12 hours.

-

Standard workup and purification.

Protocol C: Direct C-H Arylation

Objective: Atom-economical coupling without pre-functionalization. Best for coupling with simple aryl bromides.

Reagents:

-

Substrate (1.0 equiv)

-

Aryl Bromide (1.5 equiv)[2]

-

Catalyst: Pd(OAc)₂ (5 mol%)[2]

-

Ligand: P(t-Bu)₃H·BF₄ or XPhos (10 mol%)

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

-

Solvent: Toluene or DMF, 120 °C.

Key Constraint: The 2,5-dichlorophenyl group is bulky. Use sterically accessible ligands (like XPhos) to facilitate the oxidative addition/reductive elimination cycle at the crowded center if the incoming aryl group is also bulky.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion (Minisci) | Poor radical generation or solubility. | Increase AgNO₃ to 0.5 equiv; switch solvent to TFA/DCM biphasic system; add acid slowly. |

| Regioisomers (N-Oxide) | Steric bulk of 2,5-diCl-Ph not directing enough. | Proceed to POCl₃ step immediately; both N-oxide isomers often converge to the 3-chloro product or the 6-chloro (which is not possible here as C6 is blocked). |

| Dehalogenation | Pd-catalyzed reduction of the Cl atoms on the phenyl ring. | Avoid formate sources; use mild bases (K₃PO₄); switch to Pd(dppf)Cl₂ which is less prone to dehalogenation than Pd/C type conditions. |

| Protodeboronation (Suzuki) | Unstable boronic acid. | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates salts; lower temp to 80 °C. |

Safety & Handling

-

Pyridazines: Generally moderate toxicity; handle with gloves in a fume hood.

-

POCl₃: Highly corrosive and water-reactive. Quench with extreme caution at low temperature.

-

Minisci Reagents: Persulfates are strong oxidants. Do not mix directly with organics without solvent.

References

-

Minisci Reaction on Pyridazines

-

Direct C-H Arylation of Electron-Deficient Heterocycles

-

Synthesis via N-Oxide/Chlorination (Gateway Route)

(Note: While specific literature on 6-(2,5-dichlorophenyl)pyridazine is proprietary or sparse, these references cover the validated methodologies for the 6-arylpyridazine scaffold class.)

Sources

- 1. Minisci reaction - Wikipedia [en.wikipedia.org]

- 2. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyridazine synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Pyridazine Cross-Coupling Reactions

Introduction: The Pyridazine Challenge in Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. However, when substrates contain nitrogen heterocycles like pyridazine, researchers often face significant challenges, including low yields, stalled reactions, and complete catalyst deactivation. The primary culprit is catalyst poisoning, a phenomenon where the lone pair of electrons on a pyridazine nitrogen atom strongly coordinates to the palladium center.[1][2][3] This binding event blocks the active sites required for the catalytic cycle, effectively stopping the desired transformation.[1][2]

This technical guide provides in-depth troubleshooting strategies, diagnostic protocols, and frequently asked questions (FAQs) to help you navigate the complexities of pyridazine cross-coupling and overcome catalyst poisoning.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura (or other cross-coupling) reaction with a pyridazine substrate is resulting in low to no product yield. What is the primary cause?

A1: The most common reason for failure in cross-coupling reactions involving pyridazines is the deactivation of the palladium catalyst by the substrate or product itself.[2][3]

-

Mechanism of Poisoning: The nitrogen atoms in the pyridazine ring act as potent Lewis bases. Their lone pair of electrons can coordinate strongly to the electron-deficient palladium catalyst's active sites.[1][2] This coordination is often irreversible and prevents the catalyst from participating in the elementary steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

-

Other Potential Causes:

-

Suboptimal Ligand Choice: Standard ligands like PPh₃ may not be robust enough to prevent poisoning or promote the desired reaction with challenging substrates.[4]

-

Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical and highly substrate-dependent.[4][5]

-

Impure Reagents: Impurities in your starting materials or solvents, such as sulfur or other nitrogen-containing compounds, can also act as catalyst poisons.[6]

-

Oxygen Contamination: The active Pd(0) species is sensitive to oxygen. Inadequate degassing can lead to catalyst oxidation and deactivation.[3][6]

-

Q2: How can I confirm that catalyst poisoning is the root cause of my reaction failure?

A2: A definitive diagnosis is crucial before spending significant time on optimization. A simple diagnostic experiment can provide strong evidence of catalyst poisoning.

-

The Control Experiment: Run two reactions in parallel under identical conditions.

-

Reaction A (Your System): Use your pyridazine-containing substrate.

-

Reaction B (Control): Replace the pyridazine substrate with a non-poisoning analogue (e.g., a corresponding bromobenzene derivative).

If Reaction B proceeds to high conversion while Reaction A fails, it is a strong indicator that the pyridazine moiety is poisoning the catalyst.[6] For a detailed methodology, refer to Protocol 2 .

-

-

Analytical Confirmation: For a more rigorous analysis, advanced surface-sensitive techniques can be employed to study the catalyst's state.

-

X-ray Photoelectron Spectroscopy (XPS): This technique can determine the oxidation state of palladium on a solid-supported catalyst or in a recovered catalyst sample.[6][7] A shift from the active Pd(0) state to an oxidized Pd(II) state or the detection of nitrogen species on the catalyst surface can indicate poisoning.[6][7]

-

Q3: What are the most effective strategies to overcome catalyst poisoning in pyridazine cross-couplings?

A3: Overcoming poisoning requires a multi-faceted approach focused on protecting the palladium center and promoting a rapid catalytic turnover that can outcompete the deactivation pathway.

-

Strategic Ligand Selection: This is the most critical factor. The goal is to use a ligand that both stabilizes the palladium center and facilitates the catalytic cycle efficiently.

-

Bulky, Electron-Rich Phosphines: Ligands developed by the groups of Buchwald (e.g., XPhos, SPhos, RuPhos) and Fu are highly effective.[4] Their steric bulk creates a protective pocket around the palladium atom, hindering the approach of the pyridazine nitrogen. Their electron-donating nature increases the electron density on the palladium, which can promote the rate-limiting reductive elimination step.[8]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with palladium, making the catalyst more robust and resistant to deactivation. They are excellent alternatives to phosphine ligands for many cross-coupling reactions.[9]

-

-

Choice of Palladium Precursor:

-

Using a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous as it bypasses the in-situ reduction step required for Pd(II) precursors.[10]

-

Modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are designed for efficient and reliable generation of the active Pd(0) species and are often superior to simple Pd(II) salts like Pd(OAc)₂ or PdCl₂.[11]

-

-

Optimization of Reaction Conditions:

-

Base: The base is not just a stoichiometric reagent; it plays a key role in the transmetalation step. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[4][5] The solubility and strength of the base can dramatically affect the outcome.[4]

-

Solvent: The solvent must solubilize all components. Common choices include toluene, dioxane, or THF, sometimes with a small amount of water.[5]

-

Temperature: Higher temperatures can sometimes increase the rate of the desired reaction relative to catalyst poisoning, but can also lead to ligand degradation. Careful optimization is required.

-

Q4: I am observing a black precipitate in my reaction vessel. What does this signify?

A4: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst deactivation through aggregation.[2][6] The active catalytic species is typically a soluble, monomeric Pd(0) complex. When the stabilizing ligands are stripped away or degrade, or if the catalytic cycle is disrupted, these unstable Pd(0) species can agglomerate and crash out of solution as inactive metallic palladium.[2][12]

-

Causes:

-

Ligand Degradation: The reaction conditions (e.g., high temperature, strong base) may be too harsh for your chosen ligand.

-

Poisoning-Induced Instability: The initial coordination of the pyridazine can destabilize the palladium-ligand complex, leading to ligand dissociation and subsequent aggregation.

-

-

Solutions:

-

Use More Robust Ligands: Switch to more stable ligands like bulky biarylphosphines (Buchwald ligands) or NHCs that bind more strongly to the palladium.[6][9]

-

Lower Reaction Temperature: If possible, reducing the temperature can minimize thermal degradation of the catalyst and ligands.

-

Ensure Inert Atmosphere: Rigorously exclude oxygen, which can degrade ligands and oxidize the Pd(0) catalyst.[3]

-

Visualizing the Problem and Solution

Mechanism of Pyridazine Poisoning

Caption: Pyridazine binding deactivates the Pd(0) catalyst.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting failed reactions.

Data Presentation

Table 1: Recommended Ligand Classes for Pyridazine Cross-Coupling

| Ligand Class | Example Ligands | Key Advantages | Typical Applications |

| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | - Excellent steric shielding- Promotes fast reductive elimination- High commercial availability | Suzuki, Buchwald-Hartwig Amination |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | - Forms highly stable Pd complexes- Resistant to high temperatures- Effective for less reactive substrates | Suzuki, Heck, C-H Activation |

| Bidentate Phosphines | dppf, Xantphos | - Chelating effect provides stability- Can influence selectivity | General cross-coupling reactions |

Experimental Protocols

Protocol 1: Parallel Screening of Ligands for Suzuki-Miyaura Coupling

Objective: To identify an effective palladium-ligand system for the coupling of a halo-pyridazine with a boronic acid derivative.

Materials:

-

Array of reaction vials (e.g., 2 mL microwave vials) with stir bars

-

Palladium precursor (e.g., Pd₂(dba)₃ or a suitable pre-catalyst)

-

Ligands to be screened (e.g., XPhos, SPhos, IPr-HCl)

-

Halo-pyridazine (e.g., 3-chloro-6-phenylpyridazine)

-

Boronic acid or ester (e.g., 4-methoxyphenylboronic acid)

-

Base (e.g., K₃PO₄)

-

Anhydrous, degassed solvent (e.g., Dioxane)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation (in a glovebox): To each reaction vial, add the halo-pyridazine (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).

-

Catalyst Addition: In separate vials, prepare stock solutions of the palladium precursor and each ligand. Add the appropriate amounts to each reaction vial to achieve the desired catalyst loading (e.g., 2 mol % Pd, 4 mol % Ligand).

-

Solvent Addition: Add the degassed solvent to each vial to reach the desired concentration (e.g., 0.1 M).

-

Reaction: Seal the vials tightly. Remove from the glovebox and place them in a pre-heated aluminum block on a stirrer hotplate. Heat the reactions at a set temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).

-

Analysis: After cooling, quench a small aliquot from each vial with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by LC-MS or GC-MS to determine the conversion to the desired product.

-

Comparison: Compare the results across the different ligands to identify the most effective one for your specific substrate combination.

Protocol 2: Diagnostic Test for Catalyst Poisoning

Objective: To determine if the pyridazine moiety is the primary cause of catalyst deactivation.

Procedure:

-

Set up two identical reactions as described in Protocol 1, using your previously determined "standard" (but failing) conditions (catalyst, ligand, base, solvent, temperature).

-

Vial A: Use your pyridazine-containing halide (e.g., 3-chloropyridazine).

-

Vial B (Control): Use an equimolar amount of a non-poisoning aryl halide (e.g., chlorobenzene).

-

-

Run both reactions side-by-side for the same duration.

-

Analyze the conversion in both vials using LC-MS or GC-MS.

Interpreting Results:

-

High conversion in Vial B, low/no conversion in Vial A: This strongly suggests that the pyridazine is poisoning the catalyst.

-

Low/no conversion in both vials: The problem is likely not specific to the pyridazine. Investigate other factors such as the purity of common reagents (boronic acid, base, solvent), the activity of the catalyst batch, or the reaction setup (e.g., insufficient degassing).[11][13]

References

- BenchChem. (n.d.). Technical Support Center: Suzuki Reactions Involving Pyridazines.

- Sciforce. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.

- BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.

- BenchChem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.

- BenchChem. (n.d.). 6-Propylpyridazin-3-amine reaction mechanism troubleshooting.

- BenchChem. (n.d.). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.

- Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts.

- StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum.

- Intertek. (n.d.). Catalyst Poisoning Testing.

- Diao, T., & Stahl, S. S. (2011). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 133(37), 14566–14569.

- Pohl, M. M. (2011). Analytical Methods to Determine Palladium in Environmental Matrices: A Review. International Journal of Molecular Sciences, 12(9), 6249-6260.

- Larsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Organometallics, 40(5), 587-595.

- Erhardt, S., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4828-4845.

- Larsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications.

- Erhardt, S., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.

- Daugulis, O. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.

- BenchChem. (n.d.). Technical Support Center: Palladium-Catalyzed Pyridine Synthesis.

- BenchChem. (n.d.). Technical Support Center: Palladium-Catalyzed Reactions with Pyridine Substrates.

- Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts. SciSpace.

- Request PDF. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.

- Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?.

- Semantic Scholar. (n.d.). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions.

- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.

- chemeurope.com. (n.d.). Catalyst poisoning.

- Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]

- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

Resolving solubility issues of 3-Chloro-6-(2,5-dichlorophenyl)pyridazine in aqueous media

Technical Support Center: 3-Chloro-6-(2,5-dichlorophenyl)pyridazine

Welcome to the technical support guide for 3-Chloro-6-(2,5-dichlorophenyl)pyridazine. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. Our goal is to provide a logical framework for troubleshooting, from fundamental principles to advanced formulation strategies, ensuring the integrity and success of your experiments.

Part 1: Understanding the Core Challenge

Why is 3-Chloro-6-(2,5-dichlorophenyl)pyridazine so difficult to dissolve in aqueous solutions?

To effectively troubleshoot, we must first understand the molecule's inherent properties. 3-Chloro-6-(2,5-dichlorophenyl)pyridazine is a heteroaromatic compound characterized by:

-

High Lipophilicity: The structure contains a total of three chlorine atoms and two aromatic rings (a phenyl and a pyridazine ring). Halogen atoms and aromatic systems are highly hydrophobic ('water-fearing'), meaning the molecule prefers non-polar, organic environments over water.

-

Crystalline Structure: In its solid state, the molecule is likely arranged in a stable crystal lattice. For dissolution to occur, energy must be supplied to overcome both the forces holding the crystal lattice together and the forces holding the water molecules together to create a cavity for the drug molecule. Given the compound's hydrophobicity, the latter is energetically unfavorable.

These properties are characteristic of compounds that fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), which present significant formulation challenges.[1][2]

Part 2: Troubleshooting Guide & Recommended Strategies

This section is structured as a decision-making workflow. We begin with the simplest and most accessible techniques before progressing to more complex formulation approaches.

Decision Workflow for Solubility Enhancement

Below is a workflow to guide your strategy selection. Start at the top and proceed based on your experimental requirements and outcomes.

Caption: Decision workflow for selecting a solubilization strategy.

Q1: I've prepared a stock solution in DMSO, but it crashes out when I dilute it into my aqueous assay buffer. What's my first step?

This is a classic sign of a poorly soluble compound. The DMSO keeps it in solution at high concentrations, but upon dilution, the environment becomes predominantly aqueous, and the compound precipitates.

Answer: Your first and simplest approach should be to investigate the effect of pH. The pyridazine ring contains nitrogen atoms that can act as weak bases, meaning they can be protonated in an acidic environment.[3] This ionization adds a positive charge to the molecule, which dramatically increases its affinity for polar water molecules.[4]

Actionable Steps:

-

Determine the pKa: If not known, perform a pKa determination. This will tell you the pH at which 50% of the compound is ionized.

-

Test Solubility in Acidic Buffers: Prepare a series of buffers with pH values ranging from 3 to 7. Attempt to dissolve the compound in these buffers. You may observe significantly higher solubility at a pH below the compound's pKa.

-

Caution: Ensure that the pH of your final solution is compatible with your experimental system (e.g., cell viability, enzyme activity). A combined approach of pH and another method may be necessary.[5]

Q2: pH adjustment didn't work or is not compatible with my experiment. What's next?

Answer: The next step is to use a co-solvent . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable for hydrophobic compounds.[6][7]

Mechanism of Action: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous medium.[6] Essentially, they make the water "less polar" and more "like" an organic solvent.

Common Co-solvents for Research Applications

| Co-Solvent | Typical Starting Conc. (v/v) | Key Considerations |

| DMSO (Dimethyl sulfoxide) | 1-5% | High solubilizing power. Can be toxic to cells at >0.5-1%. |

| Ethanol | 5-20% | Good solubilizing power. Can cause protein precipitation at high concentrations. |

| PEG 400 (Polyethylene Glycol 400) | 10-30% | Low toxicity, commonly used in preclinical formulations.[8] |

| Propylene Glycol (PG) | 10-40% | Good safety profile, often used with other co-solvents.[8] |

Protocol: See Experimental Protocol 1 for a systematic approach to screening co-solvents.

Q3: Co-solvents are causing toxicity in my cell-based assay, or they are not providing enough solubility for my in vivo study. What advanced options do I have?

Answer: When simple co-solvents are insufficient, you should explore more sophisticated formulation strategies that encapsulate the hydrophobic molecule. The two most common and effective methods for laboratory and preclinical development are surfactant-mediated solubilization and cyclodextrin complexation .

Option A: Surfactants Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail. Above a certain concentration, the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles .[9] The hydrophobic tails form a core, creating a microenvironment where your compound can dissolve, while the hydrophilic heads face the water, keeping the entire structure soluble.[10][11]

Caption: Micellar solubilization of a hydrophobic drug.

-

Recommended Surfactants: For research and preclinical use, non-ionic surfactants are preferred due to their lower toxicity.[9] Common examples include Polysorbate 80 (Tween® 80) and Polysorbate 20.

-

Protocol: See Experimental Protocol 2 .

Option B: Cyclodextrins Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure. The exterior is hydrophilic, while the central cavity is hydrophobic.[12] Your compound can fit into this central cavity, forming a "host-guest" inclusion complex.[][14] This complex effectively hides the hydrophobic drug from the water, rendering it soluble.[15]

Sources

- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wisdomlib.org [wisdomlib.org]

- 7. ijmsdr.org [ijmsdr.org]

- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. jocpr.com [jocpr.com]

- 10. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]

- 11. asianpharmtech.com [asianpharmtech.com]

- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

Minimizing homocoupling side products in 6-arylpyridazine synthesis

Welcome to the technical support center for the synthesis of 6-arylpyridazines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we will delve into troubleshooting common issues, particularly the formation of homocoupling side products, and provide in-depth, field-proven insights to optimize your reaction outcomes.

Troubleshooting Guide: Minimizing Homocoupling Side Products

Homocoupling of the arylboronic acid or its derivatives is a prevalent side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is frequently employed for the synthesis of 6-arylpyridazines.[1][2][3][4] This side reaction leads to the formation of a symmetrical biaryl impurity, which can complicate purification and significantly reduce the yield of the desired product.[2] This guide will address the primary causes of homocoupling and provide specific troubleshooting steps.

Problem 1: Significant Formation of Aryl Homocoupling Product

The appearance of a symmetrical biaryl, derived from the coupling partner of your 6-halopyridazine, is a clear indicator of undesired homocoupling.

Potential Cause A: Presence of Oxygen

Molecular oxygen can play a significant role in promoting the homocoupling of boronic acids.[2][5][6] It can oxidize the active Pd(0) catalyst to Pd(II) species, which can then participate in a catalytic cycle that favors the dimerization of the boronic acid.[2][7][8]

Troubleshooting Strategy:

-

Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture prior to adding the palladium catalyst. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period. For particularly sensitive reactions, employing the "freeze-pump-thaw" method for solvent degassing is highly recommended.[2]

-

Inert Atmosphere: Ensure the reaction is conducted under a consistently maintained inert atmosphere throughout the entire process, from reagent addition to workup.[2]

Experimental Protocol: Degassing a Reaction Mixture

-

Assemble the reaction flask with a stir bar and all non-catalyst reagents.

-

Seal the flask with a septum.

-

Insert a needle connected to a vacuum/inert gas manifold.

-

Subject the flask to at least three cycles of evacuating the headspace and backfilling with high-purity argon or nitrogen.

-

After the final backfill, maintain a positive pressure of the inert gas.

-

Add the degassed solvent via cannula or syringe, followed by the catalyst.

Potential Cause B: Inefficient Reduction of Pd(II) Precatalyst

Many common palladium precatalysts, such as Pd(OAc)₂, are in the Pd(II) oxidation state and require in-situ reduction to the catalytically active Pd(0) species.[8] If this reduction is slow or incomplete, the remaining Pd(II) can stoichiometrically promote the homocoupling of the boronic acid.[8][9]

Troubleshooting Strategy:

-

Choice of Precatalyst: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. However, be aware of their air sensitivity. Alternatively, modern precatalysts like those developed by Buchwald are designed for efficient in-situ generation of the active Pd(0) catalyst.[8]

-

Addition of a Mild Reducing Agent: The inclusion of a mild reducing agent can facilitate the reduction of Pd(II) to Pd(0) without interfering with the main catalytic cycle. Potassium formate has been shown to be effective in suppressing homocoupling.[9]

Experimental Protocol: Utilizing a Mild Reductant

-

To your degassed reaction mixture containing the 6-halopyridazine, arylboronic acid, base, and solvent, add 0.1 to 0.5 equivalents of potassium formate.

-

Stir for a few minutes under an inert atmosphere before adding the Pd(II) precatalyst.

Potential Cause C: Suboptimal Ligand Choice

The choice of phosphine ligand has a profound impact on the rates of the various steps in the catalytic cycle.[10] A ligand that promotes slow transmetalation or reductive elimination can allow more time for side reactions like homocoupling to occur.

Troubleshooting Strategy:

-

Ligand Screening: Experiment with a variety of phosphine ligands. Electron-rich and sterically bulky ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos), often accelerate the desired cross-coupling pathway, thereby minimizing the opportunity for homocoupling.[8][11]

-

Ligand-to-Palladium Ratio: The ratio of ligand to palladium can also be critical. Typically, a ratio of 1:1 to 2:1 is used, but optimization may be necessary.

Problem 2: Low Yield Despite Minimal Homocoupling

Even in the absence of significant homocoupling, low yields of the desired 6-arylpyridazine can be encountered.

Potential Cause A: Protodeborylation of the Boronic Acid